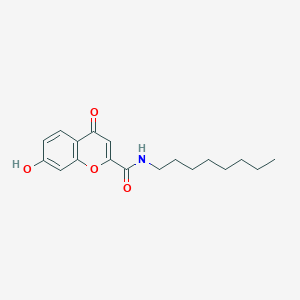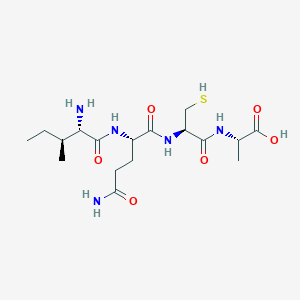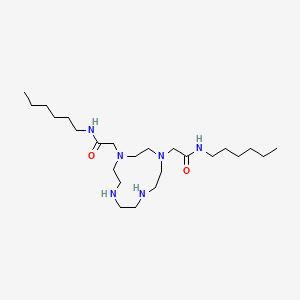
2,2'-(1,4,7,10-Tetraazacyclododecane-1,4-diyl)bis(N-hexylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4,7,10-Tetraazacyclododecane-1,4-diyl)bis(N-hexylacetamide) is a complex organic compound that belongs to the family of macrocyclic compounds It is characterized by the presence of a tetraazacyclododecane ring, which is a 12-membered ring containing four nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4,7,10-Tetraazacyclododecane-1,4-diyl)bis(N-hexylacetamide) typically involves the following steps:
Formation of the Tetraazacyclododecane Ring: The initial step involves the cyclization of appropriate precursors to form the tetraazacyclododecane ring. This can be achieved through a series of nucleophilic substitution reactions.
Attachment of Hexylacetamide Groups: The next step involves the introduction of N-hexylacetamide groups to the tetraazacyclododecane ring. This is usually done through amide bond formation reactions, where hexylamine reacts with acetic acid derivatives in the presence of coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,4,7,10-Tetraazacyclododecane-1,4-diyl)bis(N-hexylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Applications De Recherche Scientifique
2,2’-(1,4,7,10-Tetraazacyclododecane-1,4-diyl)bis(N-hexylacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound can be used in the study of biological systems, particularly in the development of imaging agents and drug delivery systems.
Industry: The compound can be used in the development of advanced materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 2,2’-(1,4,7,10-Tetraazacyclododecane-1,4-diyl)bis(N-hexylacetamide) involves its ability to form stable complexes with metal ions. The tetraazacyclododecane ring provides a strong binding site for metal ions, while the hexylacetamide groups can interact with biological molecules or other substrates. This allows the compound to act as a versatile ligand in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used macrocyclic ligand in medical imaging and radiotherapy.
1,4,7,10-Tetraazacyclododecane (Cyclen): A precursor to various functionalized derivatives used in coordination chemistry.
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid ester: Another derivative used in the synthesis of metal complexes.
Uniqueness
2,2’-(1,4,7,10-Tetraazacyclododecane-1,4-diyl)bis(N-hexylacetamide) is unique due to the presence of hexylacetamide groups, which provide additional functionalization and potential for interaction with biological systems. This makes it particularly useful in applications requiring specific targeting or binding properties.
Propriétés
Numéro CAS |
794461-00-0 |
|---|---|
Formule moléculaire |
C24H50N6O2 |
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
N-hexyl-2-[4-[2-(hexylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide |
InChI |
InChI=1S/C24H50N6O2/c1-3-5-7-9-11-27-23(31)21-29-17-15-25-13-14-26-16-18-30(20-19-29)22-24(32)28-12-10-8-6-4-2/h25-26H,3-22H2,1-2H3,(H,27,31)(H,28,32) |
Clé InChI |
YRXHQTALLAIVDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)CN1CCNCCNCCN(CC1)CC(=O)NCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


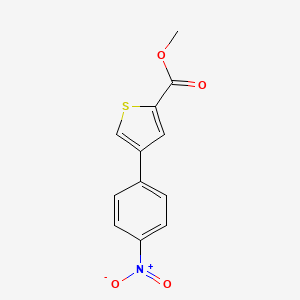
silane](/img/structure/B12537380.png)
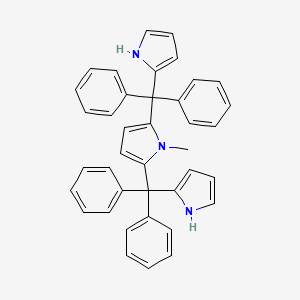
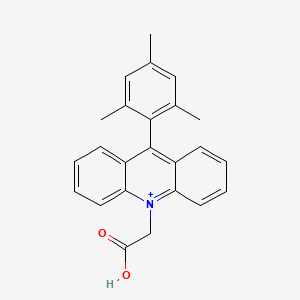


![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)
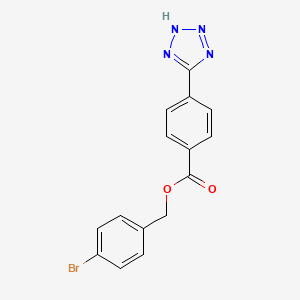
![1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12537427.png)
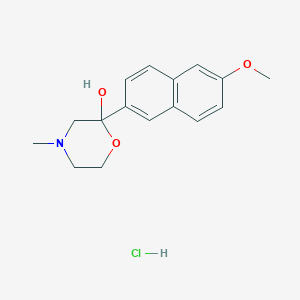
![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)
